REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[H-].[Na+].Br[CH:12]([CH2:17][CH:18]([CH3:20])[CH3:19])[C:13]([O:15][CH3:16])=[O:14].Cl>CN(C=O)C.O>[Br:8][C:5]1[CH:4]=[N:3][C:2]([NH:1][CH:12]([CH2:17][CH:18]([CH3:20])[CH3:19])[C:13]([O:15][CH3:16])=[O:14])=[N:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=N1)Br
|
Name
|
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled again to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to rt
|
Type
|
STIRRING
|
Details
|
stirred another 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the product extracted with Et2O (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography over silica gel (EtOAc/Hex, 2/8
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)NC(C(=O)OC)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |